GABA(A) Receptor Target Engagement Profile Relative to In-Class Compounds
While many indolyl oxoacetamides are optimized for CB2 or pancreatic lipase targets, target prediction databases list N-butyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide as an inhibitor of the GABA(A) receptor alpha-1 (GABRA1) and beta-2 (GABRB2) subunits [1]. This computationally predicted target profile is distinct from the primary pharmacology of closely related indol-3-yl oxoacetamides, which are primarily reported as CB2 ligands or lipase inhibitors [2]. Direct, quantitative binding or functional data at GABA(A) receptors for this specific compound are not publicly available, making this a class-level differentiation based on predictive modeling.
| Evidence Dimension | Predicted primary target profile |
|---|---|
| Target Compound Data | Predicted inhibitor of GABA(A) receptor subunits alpha-1 and beta-2 |
| Comparator Or Baseline | Close analogs (e.g., N-benzyl or N-(adamantan-1-yl) indol-3-yl oxoacetamides): experimentally validated as CB2 inverse agonists (Ki 0.37–377 nM) [2] or pancreatic lipase inhibitors (IC50 4.53–>32 µM) [3] |
| Quantified Difference | Qualitative difference in target class; no common quantitative assay available for direct comparison |
| Conditions | Computational target prediction; experimental confirmation required |
Why This Matters
This differentiation matters for researchers seeking an indolyl oxoacetamide scaffold directed at ionotropic GABA receptors rather than cannabinoid or metabolic targets, thereby avoiding cross-reactivity with CB2-driven pathways.
- [1] IDRB Lab. Drug Information for BDBM50206948 (CHEMBL223476): N-butyl-2-(1H-indol-3-yl)-2-oxoacetamide. Target(s): GABA(A) receptor alpha-1, beta-2. View Source
- [2] Pasquini, S., Mugnaini, C., et al. (2012). Design, Synthesis, and Pharmacological Characterization of Indol-3-ylacetamides, Indol-3-yloxoacetamides, and Indol-3-ylcarboxamides: Potent and Selective CB2 Cannabinoid Receptor Inverse Agonists. Journal of Medicinal Chemistry, 55(11), 5391–5402. View Source
- [3] Sridhar, S. N. C., et al. (2020). Design, synthesis, biological evaluation and molecular modelling studies of conophylline inspired novel indolyl oxoacetamides as potent pancreatic lipase inhibitors. RSC Advances, 10, 23173–23184. View Source
